molecular formula C7H4Br2O2 B1199182 3,5-Dibromosalicylaldehyde CAS No. 90-59-5

3,5-Dibromosalicylaldehyde

Cat. No. B1199182
Key on ui cas rn: 90-59-5
M. Wt: 279.91 g/mol
InChI Key: JHZOXYGFQMROFJ-UHFFFAOYSA-N
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Patent
US05965741

Procedure details

Hexamine (3.35 g, 23.92 mmol) was added portionwise to trifluoroacetic acid (25 ml) keeping the temperature below 40° C. with a water bath. 2,4-Dibromophenol was then added slowly and the reaction mixture heated at 80° C. for 31/2 hours. The reaction mixture was cooled, partially evaporated and then poured into ice/water. This mixture was stirred at ambient temperature overnight and the precipitate that formed filtered, dried and purified by chromatography (CH2Cl2 /hexane) to give the title compound (2.1 g).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.F[C:12](F)(F)[C:13]([OH:15])=O.[Br:18][C:19]1[CH:24]=[C:23]([Br:25])[CH:22]=C[C:20]=1[OH:26]>>[Br:18][C:19]1[C:20]([OH:26])=[C:12]([CH:22]=[C:23]([Br:25])[CH:24]=1)[CH:13]=[O:15]

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partially evaporated
ADDITION
Type
ADDITION
Details
poured into ice/water
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by chromatography (CH2Cl2 /hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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